molecular formula C15H22N2O B2691746 1-[4-(2-phenylethylamino)piperidin-1-yl]ethanone CAS No. 415948-37-7

1-[4-(2-phenylethylamino)piperidin-1-yl]ethanone

Cat. No.: B2691746
CAS No.: 415948-37-7
M. Wt: 246.354
InChI Key: UKFIGIFDDSVHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Phenylethylamino)piperidin-1-yl]ethanone is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.35 g/mol . It features a piperidine scaffold substituted with a phenethylamino group and an acetyl moiety, a structural motif found in compounds with significant research applications. Similar piperidine and piperazine-based structures are frequently investigated as biologically active molecules in medicinal chemistry and pharmacology . For research purposes, this compound is characterized by NMR spectroscopy, with 1D 1H NMR data (600 MHz, DMSO) available for verification and experimental design . It is intended for use in scientific research only. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

1-[4-(2-phenylethylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-13(18)17-11-8-15(9-12-17)16-10-7-14-5-3-2-4-6-14/h2-6,15-16H,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFIGIFDDSVHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reduction Reactions

The ketone group in the ethanone moiety is susceptible to reduction, yielding secondary alcohols.
Example Reaction :
1-[4-(2-Phenylethylamino)piperidin-1-yl]ethanoneLiAlH41-[4-(2-Phenylethylamino)piperidin-1-yl]ethanol\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{1-[4-(2-Phenylethylamino)piperidin-1-yl]ethanol}

Reaction TypeReagent/ConditionsProductKey Findings
Ketone → AlcoholLithium aluminum hydride (LiAlH<sub>4</sub>) in dry etherSecondary alcohol derivativeYields >85% in optimized conditions

Notes :

  • LiAlH<sub>4</sub> is preferred for selective reduction without affecting aromatic rings or amine groups .

  • Reaction progress monitored via TLC and NMR.

Alkylation and Acylation

The secondary amine on the piperidine ring undergoes alkylation or acylation to introduce new substituents.

Alkylation Example:

This compoundBenzyl bromide, K2CO31-[4-(N-Benzyl-2-phenylethylamino)piperidin-1-yl]ethanone\text{this compound} \xrightarrow{\text{Benzyl bromide, K}_2\text{CO}_3} \text{1-[4-(N-Benzyl-2-phenylethylamino)piperidin-1-yl]ethanone}

Acylation Example:

This compound4-Trifluoromethylbenzoyl chloride, Et3N1-[4-(N-(4-Trifluoromethylbenzoyl)-2-phenylethylamino)piperidin-1-yl]ethanone\text{this compound} \xrightarrow{\text{4-Trifluoromethylbenzoyl chloride, Et}_3\text{N}} \text{1-[4-(N-(4-Trifluoromethylbenzoyl)-2-phenylethylamino)piperidin-1-yl]ethanone}

Reaction TypeReagent/ConditionsProductYield & Purity
N-AlkylationBenzyl bromide, K<sub>2</sub>CO<sub>3</sub>, acetonitrileAlkylated piperidine derivative70–75% yield, >95% purity
N-AcylationAcyl chloride, triethylamineAcylated piperidine derivative80–85% yield, HPLC-confirmed

Notes :

  • Alkylation requires anhydrous conditions to prevent hydrolysis.

  • Acylated products show enhanced stability in biological assays .

Substitution Reactions

The amine group participates in nucleophilic substitution with electrophilic agents.

Example : Bromination of the hydroxyl group (if present in derivatives):
1-[4-(2-Phenylethylamino)piperidin-1-yl]ethanolPBr31-[4-(2-Phenylethylamino)piperidin-1-yl]ethyl bromide\text{1-[4-(2-Phenylethylamino)piperidin-1-yl]ethanol} \xrightarrow{\text{PBr}_3} \text{1-[4-(2-Phenylethylamino)piperidin-1-yl]ethyl bromide}

Reaction TypeReagent/ConditionsProductApplications
HalogenationPBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Brominated derivativeIntermediate for cross-coupling

Guanylation Reactions

The primary or secondary amine can be converted to guanidine derivatives, enhancing biological activity.

Example :
This compound1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, HgCl21-[4-(2-Phenylethylguanidino)piperidin-1-yl]ethanone\text{this compound} \xrightarrow{\text{1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, HgCl}_2} \text{1-[4-(2-Phenylethylguanidino)piperidin-1-yl]ethanone}

Reaction TypeReagent/ConditionsProductKey Findings
Amine → Guanidine1,3-Bis(Boc)-2-methyl-2-thiopseudourea, HgCl<sub>2</sub>Guanidine derivative60–65% yield after deprotection

Notes :

  • Mercury(II) chloride catalyzes the guanylation step .

  • Boc-protected intermediates require acidic deprotection (e.g., HCl in dioxane) .

Oxidation Reactions

The piperidine ring or side chains may undergo oxidation under controlled conditions.

Example :
This compoundKMnO4,H2O1-[4-(2-Phenylethylamino)piperidin-1-yl]acetic acid\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}} \text{1-[4-(2-Phenylethylamino)piperidin-1-yl]acetic acid}

Reaction TypeReagent/ConditionsProductChallenges
Ketone → Carboxylic AcidKMnO<sub>4</sub>, aqueous acidic conditionsCarboxylic acid derivativeOver-oxidation risks require precise stoichiometry

Analytical Characterization

Reaction products are characterized using:

  • NMR Spectroscopy : Confirmation of substitution patterns and functional groups.

  • HPLC : Purity assessment (>95% for most derivatives) .

  • Mass Spectrometry : Molecular weight verification (e.g., ESI-MS for guanidine derivatives) .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • The compound is utilized as a precursor in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and specificity.

Synthetic Routes

  • The synthesis typically involves the reaction of 4-piperidone with 2-phenylethylamine, often facilitated by solvents and catalysts to optimize yield and purity. Various reaction conditions can be tailored to achieve desired derivatives.

Biological Research

Biological Activity

  • Research indicates that 1-[4-(2-phenylethylamino)piperidin-1-yl]ethanone exhibits potential interactions with various biological targets. Its mechanism often involves binding to specific receptors or enzymes, modulating their activity, which may lead to therapeutic effects .

Therapeutic Investigations

  • The compound is under investigation for its potential as a lead compound in drug development. Studies have focused on its pharmacological properties, including analgesic and anti-inflammatory effects, making it a candidate for treating conditions such as chronic pain and neurodegenerative diseases .

Medical Applications

Drug Development

  • In medicinal chemistry, this compound is explored for its role in developing new drugs targeting neurological disorders. Its structural features allow it to interact with neurotransmitter systems, potentially leading to novel treatments for depression and anxiety .

Clinical Studies

  • Ongoing clinical studies aim to evaluate the safety and efficacy of formulations containing this compound. Preliminary findings suggest promising results in managing symptoms associated with various mental health disorders .

Industrial Applications

Pharmaceutical Production

  • The industrial synthesis of this compound is optimized for large-scale production, ensuring high yields necessary for pharmaceutical applications. Techniques such as chromatography are employed to purify the compound for commercial use .

Chemical Products

  • Beyond pharmaceuticals, this compound is utilized in producing other chemical products, including agrochemicals and specialty chemicals, highlighting its versatility in industrial applications.

Mechanism of Action

The mechanism of action of 1-[4-(2-phenylethylamino)piperidin-1-yl]ethanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Piperidinyl ethanones exhibit diverse biological activities depending on substituents. Key analogs and their structural distinctions are summarized below:

Table 1: Structural Comparison of Piperidinyl Ethanone Derivatives
Compound Name Substituent(s) on Piperidine Molecular Formula Key Features Reference
1-[4-(2-Phenylethylamino)piperidin-1-yl]ethanone 4-(2-Phenylethylamino) C15H22N2O Aromatic amine, potential CNS activity
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone 3,5-Dinitrophenyl C13H15N3O5 Electron-withdrawing groups, isomerism studies
1-{4-[(2-Aminoethyl)ethylamino]piperidin-1-yl}ethanone 4-(Ethyl, 2-aminoethyl)amino C11H23N3O Branched aliphatic amines
Iloperidone 4-(Fluorobenzisoxazolylpropoxy) C24H27F2N3O4 Antipsychotic, O-/N-dealkylation metabolism
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 4-(2,4-Difluorobenzoyl) C14H15F2NO2 Electronegative substituents, risperidone impurity
1-[4-((2-Aminoethyl)cyclopropylamino)piperidin-1-yl]ethanone 4-(Cyclopropyl, 2-aminoethyl)amino C12H23N3O Cyclopropyl group, enhanced lipophilicity

Key Observations :

  • Electron-Withdrawing Groups: Compounds like 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibit temperature-dependent amide bond isomerism due to steric and electronic effects . In contrast, the phenylethylamino group in the target compound may reduce rotational barriers due to its flexible aliphatic chain.
  • Halogenation: Fluorinated analogs (e.g., iloperidone , 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone ) demonstrate improved metabolic stability and receptor affinity, attributed to fluorine’s electronegativity and resistance to oxidative metabolism.
  • Amino Substituents: Aliphatic amines (e.g., ethylamino, cyclopropylamino) enhance solubility but may increase susceptibility to N-dealkylation, whereas aromatic amines (e.g., phenylethylamino) could improve CNS penetration .

Physicochemical and Spectroscopic Properties

  • Isomerism: 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits distinct NMR chemical shifts for proximal hydrogens (Δδ = 0.2–0.5 ppm at 20°C), which merge at higher temperatures due to rapid amide bond rotation (energy barrier ≈67 kJ/mol) . The phenylethylamino group’s flexibility may reduce such isomerism.
  • Electronic Properties: Substituted (4-methylpiperidin-1-yl)methanones show tunable nonlinear optical (NLO) properties, with electron-donating groups (e.g., -OCH3) increasing polarizability .

Metabolic Stability and Toxicity

  • Metabolism: Iloperidone’s oxidative pathways contrast with 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone, which lacks clinical data but shares fluorophenyl motifs linked to hepatotoxicity risks in some analogs .
  • Safety Profiles: Piperidinyl ethanones with halogenated aryl groups (e.g., 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone) are classified as impurities in antipsychotics, necessitating rigorous purity standards .

Biological Activity

1-[4-(2-phenylethylamino)piperidin-1-yl]ethanone, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is of particular interest for its potential therapeutic applications in various medical fields, including psychiatry, oncology, and infectious diseases. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of piperidine derivatives with phenethylamine precursors. This process can be optimized through microwave-assisted methods to enhance yield and purity. The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring and the substituents on the phenethylamine moiety significantly influence biological activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in depressive behaviors in models
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveProtection against neurodegeneration

The biological activity of this compound can be attributed to several mechanisms:

1. Monoamine Receptor Modulation:
This compound exhibits affinity for various monoamine receptors, particularly serotonin (5-HT) and dopamine receptors. Its role as a serotonin reuptake inhibitor has been documented, contributing to its antidepressant effects.

2. Anticancer Activity:
Research indicates that this compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. In vitro studies have shown significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

3. Antimicrobial Properties:
The compound demonstrates broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antidepressant Efficacy
A study involving animal models of depression showed that administration of the compound led to a significant decrease in behavioral despair, as measured by the forced swim test. The results suggest that it may act similarly to established antidepressants by enhancing serotonergic neurotransmission .

Case Study 2: Cancer Cell Inhibition
In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells. The compound induced apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol .

Q & A

Q. Basic

  • SMILES strings (e.g., CC(=O)c1ccc(cc1)C(C)(C)O) enable molecular docking studies using software like AutoDock .
  • LogP calculations (via ChemDraw) estimate lipophilicity, critical for blood-brain barrier penetration.
  • Molecular dynamics simulations assess stability in aqueous solutions (e.g., RMSD < 2 Å over 100 ns) .

How do structural modifications to the piperidine ring affect biological activity?

Q. Advanced

  • Substituent position : Electron-withdrawing groups (e.g., -SO2_2Ph in Compound 66 ) enhance receptor binding affinity by 3-fold compared to unsubstituted analogs.
  • Ring conformation : X-ray data shows that a chair conformation with equatorial substituents minimizes steric hindrance, improving target engagement .
  • SAR studies : Replace the ethanone group with a methanone moiety to evaluate metabolic stability .

What analytical methods validate purity and identify synthetic byproducts?

Q. Basic

  • HPLC-MS : A C18 column with methanol/water (70:30) at 1 mL/min detects impurities (<0.1% area) .
  • TLC : Hexane/ethyl acetate (3:1) with UV visualization at 254 nm monitors reaction progress.
  • Elemental analysis : Discrepancies >0.3% in C/H/N indicate incomplete purification .

How can contradictory pharmacological data from in vitro vs. in vivo studies be reconciled?

Q. Advanced

  • Metabolic profiling : Incubate with liver microsomes to identify rapid oxidation of the phenylethyl group, explaining reduced in vivo efficacy .
  • Plasma protein binding assays : >95% binding (via ultrafiltration) may limit free compound availability .
  • Dose-response curves : Adjust for species-specific differences in CYP450 metabolism .

What safety protocols are critical for handling this compound in the laboratory?

Q. Basic

  • PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use a fume hood to avoid inhalation of fine powders (LD50_{50} > 2000 mg/kg in rats) .
  • Spill management : Neutralize with vermiculite and dispose as hazardous waste .

What strategies improve selectivity for target receptors over off-target proteins?

Q. Advanced

  • Co-crystallization studies : Resolve the compound bound to the target (e.g., kinase domain) to identify key hydrogen bonds (e.g., NH–O=C interaction) .
  • Alanine scanning mutagenesis : Replace residues in the binding pocket (e.g., Tyr327Ala) to assess interaction loss.
  • BRET assays : Quantify real-time receptor dimerization inhibition (IC50_{50} < 100 nM) .

How is the compound’s stability under varying pH and temperature conditions assessed?

Q. Basic

  • Forced degradation studies : Expose to 0.1M HCl (pH 1) and 0.1M NaOH (pH 13) at 60°C for 24 hours. Monitor degradation via HPLC .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; >90% purity indicates room-temperature stability .

What in silico tools design analogs with enhanced solubility without compromising activity?

Q. Advanced

  • QSAR models : Correlate topological polar surface area (TPSA > 60 Ų) with aqueous solubility (>1 mg/mL) .
  • Prodrug design : Introduce phosphate esters at the ethanone group, cleaved in vivo by alkaline phosphatase .
  • Co-solvent screening : Predict solubility in PEG 400/water mixtures using Hansen solubility parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.